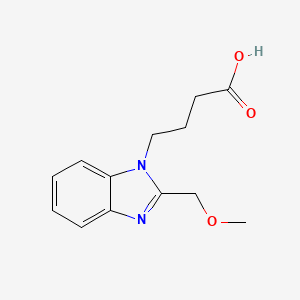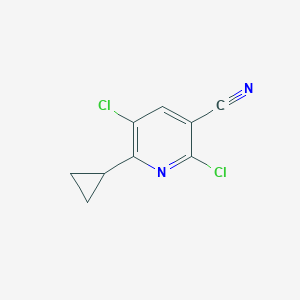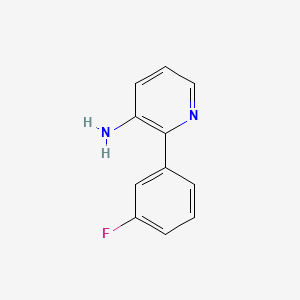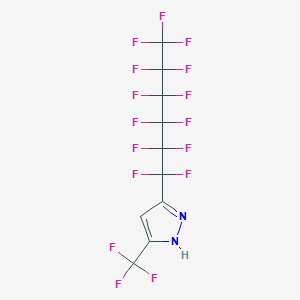
3-Perfluorohexyl-5-trifluoromethyl-pyrazole
Vue d'ensemble
Description
3-Perfluorohexyl-5-trifluoromethyl-pyrazole is a chemical compound with the molecular formula C10H2F16N2. It is a product used for proteomics research .
Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of this compound is not explicitly mentioned in the literature, but it is likely to follow the general structure of pyrazoles.Chemical Reactions Analysis
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . They are often used as starting materials for the preparation of more complex heterocyclic systems .Applications De Recherche Scientifique
Synthesis and Material Science
3-Perfluorohexyl-5-trifluoromethyl-pyrazole and its derivatives have been a subject of interest in synthetic chemistry. Research efforts include developing efficient synthetic routes for trifluoromethyl substituted pyrazoles, which are valuable in material science and pharmaceuticals (Grünebaum et al., 2016). Additionally, studies on the regioselective synthesis of these compounds demonstrate their potential in creating specialized molecules for various applications (Zanatta et al., 2013).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been investigated for their biological activities. For example, their role in the synthesis of cyclooxygenase-2 inhibitors has been explored, highlighting their potential in drug discovery (Penning et al., 1997).
Physical and Chemical Properties
There is significant interest in understanding the physical and chemical properties of these compounds. Studies have focused on their thermal properties, crystallographic analysis, and fluorescence measurements, providing insights into their behavior under different conditions (Gerus et al., 2012).
Pharmaceutical Applications
Although not directly related to this compound, its structural analogs have been studied for pharmaceutical applications. For instance, derivatives have been explored for their antimicrobial activity against various strains of Mycobacterium tuberculosis (da Silva et al., 2008).
Material Science Applications
In material science, the use of these compounds in the synthesis of heteroleptic cyclometalated iridium(III) complexes demonstrates their utility in creating materials with specific photophysical properties (Yang et al., 2005).
Propriétés
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F16N2/c11-4(12,2-1-3(28-27-2)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYJCLQWBVLKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



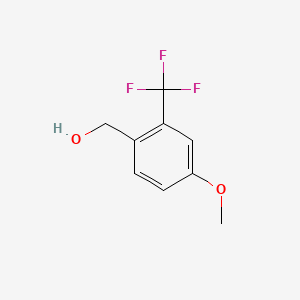
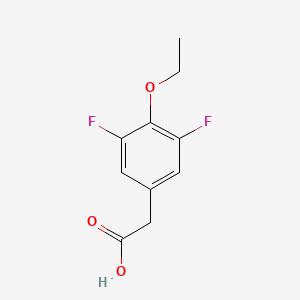
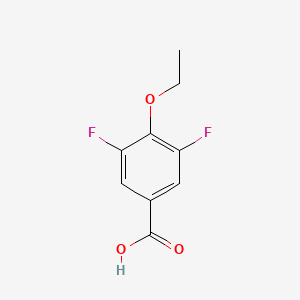


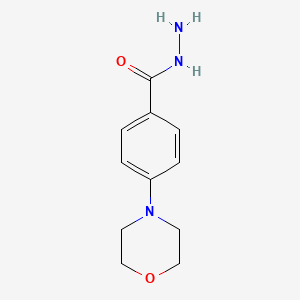


![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)
